molecular formula C9H10FNO B6334649 2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one CAS No. 1379937-17-3

2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one

Cat. No.: B6334649
CAS No.: 1379937-17-3
M. Wt: 167.18 g/mol
InChI Key: IWGSQHMNAMSTIR-UHFFFAOYSA-N
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Description

2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10FNO. It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents like ethanol and dimethylformamide . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one involves the reaction of 5-fluoro-2-methylbenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process typically involves continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted research applications where these properties are advantageous .

Properties

IUPAC Name

2-amino-1-(5-fluoro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-2-3-7(10)4-8(6)9(12)5-11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGSQHMNAMSTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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